Cas no 67448-06-0 (N,N,2-trimethylbenzene-1-sulfonamide)

N,N,2-Trimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its methyl-substituted aromatic ring and sulfonamide functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the electron-withdrawing sulfonamide group and steric hindrance from the methyl substituents, contribute to its reactivity in selective transformations. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure makes it a valuable building block for constructing more complex molecules, particularly in medicinal chemistry where sulfonamide motifs are prevalent. The product is typically supplied with high purity to ensure consistent performance in synthetic applications.
N,N,2-trimethylbenzene-1-sulfonamide structure
67448-06-0 structure
Product Name:N,N,2-trimethylbenzene-1-sulfonamide
CAS No:67448-06-0
MF:C9H13NO2S
MW:199.27002120018
CID:966035
PubChem ID:290584
Update Time:2025-06-07

N,N,2-trimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N,N,2-trimethylbenzenesulfonamide
    • N,N'-Dimethylthioperoxydicarbamic acid; N,N-dimethyltoluenesulfonamide; N,N'-dimethylthiuram disulfide; 2438-90-6; N,N'-Dimethyl-thiuramdisulfid; AC1MHWXL; Bis-(methyl-thiocarbamoyl)-disulfan; N,N,2-Trimethylbenzenesulfonamide; EINECS 219-453-2;
    • N,N,2-trimethylbenzene-1-sulfonamide
    • AKOS015001818
    • SCHEMBL701463
    • NSC154644
    • 67448-06-0
    • NSC-154644
    • EN300-1663282
    • DTXSID10986720
    • Inchi: 1S/C9H13NO2S/c1-8-6-4-5-7-9(8)13(11,12)10(2)3/h4-7H,1-3H3
    • InChI Key: IGJZFKODGSWBBQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1C)(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 199.06679
  • Monoisotopic Mass: 199.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 37.38

N,N,2-trimethylbenzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1663282-0.05g
N,N,2-trimethylbenzene-1-sulfonamide
67448-06-0 95%
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$64.0 2023-06-04
Enamine
EN300-1663282-0.1g
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$92.0 2023-06-04
Enamine
EN300-1663282-0.5g
N,N,2-trimethylbenzene-1-sulfonamide
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$175.0 2023-06-04
Enamine
EN300-1663282-1.0g
N,N,2-trimethylbenzene-1-sulfonamide
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$256.0 2023-06-04
Enamine
EN300-1663282-2.5g
N,N,2-trimethylbenzene-1-sulfonamide
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$503.0 2023-06-04
Enamine
EN300-1663282-5.0g
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$743.0 2023-06-04
Enamine
EN300-1663282-10.0g
N,N,2-trimethylbenzene-1-sulfonamide
67448-06-0 95%
10g
$1101.0 2023-06-04
Enamine
EN300-1663282-50mg
N,N,2-trimethylbenzene-1-sulfonamide
67448-06-0 95.0%
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$42.0 2023-09-21
Enamine
EN300-1663282-100mg
N,N,2-trimethylbenzene-1-sulfonamide
67448-06-0 95.0%
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$66.0 2023-09-21

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